![molecular formula C6H11N B13330034 Bicyclo[1.1.1]pentane-1-methanamine](/img/structure/B13330034.png)
Bicyclo[1.1.1]pentane-1-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[1.1.1]pentane-1-methanamine is a compound that has garnered significant interest in recent years due to its unique structural properties and potential applications in various fields. The bicyclo[1.1.1]pentane framework is characterized by its rigid, three-dimensional structure, which imparts distinct physicochemical properties compared to more traditional linear or planar molecules. This compound is particularly notable for its potential use as a bioisostere, a molecule that can mimic the biological properties of another molecule while possessing different chemical properties.
Preparation Methods
The synthesis of bicyclo[1.1.1]pentane-1-methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the bicyclo[1.1.1]pentane core through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions. Industrial production methods often focus on optimizing these synthetic routes to achieve high yields and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentane-1-methanamine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include difluoroiodane (III) reagents for difluoroalkylation and heteroarylation reactions . The rigid structure of the bicyclo[1.1.1]pentane core can influence the reactivity and selectivity of these reactions, often leading to unique products that are not easily accessible through other synthetic routes . Major products formed from these reactions include various functionalized bicyclo[1.1.1]pentane derivatives, which can be further utilized in drug design and materials science .
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-methanamine has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of complex molecules with enhanced physicochemical properties . In biology and medicine, it serves as a bioisostere for benzene rings, t-butyl groups, and alkyne moieties, offering improved solubility, membrane permeability, and metabolic stability . This compound is also explored for its potential use in materials science, where its rigid structure can contribute to the development of novel materials with unique mechanical and electronic properties .
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-methanamine is primarily related to its ability to mimic the structural and electronic properties of other molecules. As a bioisostere, it can interact with biological targets in a manner similar to the molecules it replaces, thereby exerting similar biological effects . The rigid structure of the bicyclo[1.1.1]pentane core can influence the binding affinity and selectivity of the compound for its molecular targets, potentially leading to improved therapeutic profiles .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1-methanamine is unique among similar compounds due to its rigid, three-dimensional structure and its ability to serve as a bioisostere for a variety of functional groups. Similar compounds include other bicycloalkanes, such as cubanes and higher bicycloalkanes, which also possess rigid structures but differ in their chemical properties and reactivity . The distinct advantages of this compound, such as its enhanced solubility and metabolic stability, make it a valuable tool in drug design and materials science .
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-bicyclo[1.1.1]pentanylmethanamine |
InChI |
InChI=1S/C6H11N/c7-4-6-1-5(2-6)3-6/h5H,1-4,7H2 |
InChI Key |
CMTDDETYQKOUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




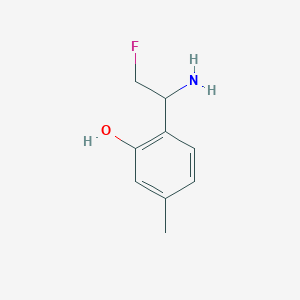
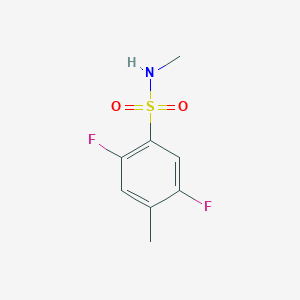
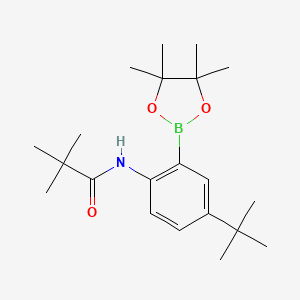
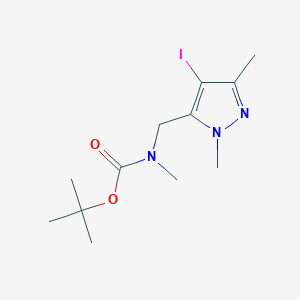
![ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13330007.png)
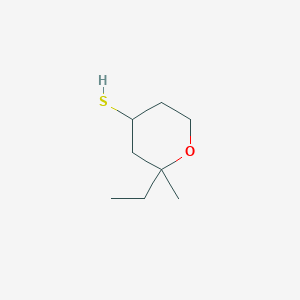
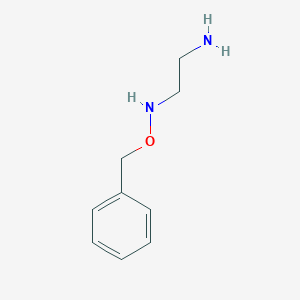
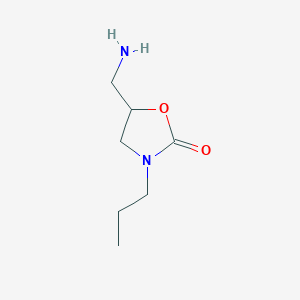
![4-[2-(Methylamino)ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B13330045.png)

![(S)-2-(1-Aminoethyl)-5-bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13330048.png)
![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)
